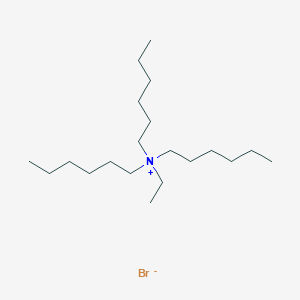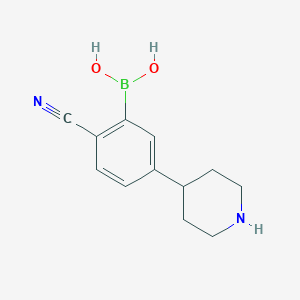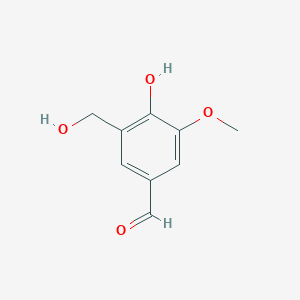
N-Ethyl-N,N-dihexylhexan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N,N-dihexylhexan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C20H44BrN. It is known for its surfactant properties and is used in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethyl-N,N-dihexylhexan-1-aminium bromide can be synthesized through the reaction of hexylamine with ethyl bromide under controlled conditions. The reaction typically involves heating the reactants in a solvent such as ethanol, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors, followed by distillation and crystallization processes to ensure high purity and yield. The use of automated systems and continuous monitoring helps maintain consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N,N-dihexylhexan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N,N-dihexylhexan-1-aminium bromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Ethyl-N,N-dihexylhexan-1-aminium bromide involves its interaction with cell membranes. As a surfactant, it can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic, it shares similar antimicrobial properties.
Uniqueness
N-Ethyl-N,N-dihexylhexan-1-aminium bromide is unique due to its specific alkyl chain length and ethyl group, which confer distinct physicochemical properties. These properties make it particularly effective in certain applications where other quaternary ammonium compounds may not perform as well .
Eigenschaften
CAS-Nummer |
61175-73-3 |
|---|---|
Molekularformel |
C20H44BrN |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
ethyl(trihexyl)azanium;bromide |
InChI |
InChI=1S/C20H44N.BrH/c1-5-9-12-15-18-21(8-4,19-16-13-10-6-2)20-17-14-11-7-3;/h5-20H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KJGQOSNOCQGAGU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC[N+](CC)(CCCCCC)CCCCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14079687.png)



![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14079703.png)

![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)

![3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
![9-[3-Methyl-4-[3,4,5-trihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]but-2-enoyl]oxynonanoic acid](/img/structure/B14079716.png)


